2-アミノ-6-メトキシベンゼンスルホンアミド

説明

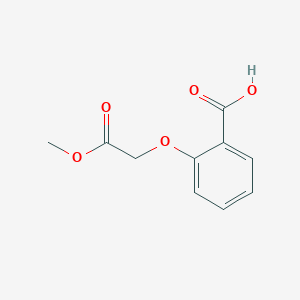

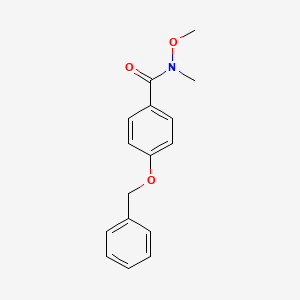

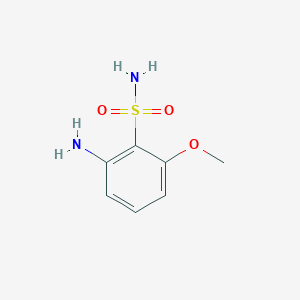

2-Amino-6-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring

科学的研究の応用

2-Amino-6-methoxybenzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes and pigments

作用機序

Target of Action

2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including 2-Amino-6-methoxybenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-6-methoxybenzenesulfonamide, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-6-methoxybenzenesulfonamide is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

生化学分析

Biochemical Properties

2-Amino-6-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with carbonic anhydrase, a zinc-containing metalloenzyme, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme’s active site . This interaction is crucial for the inhibition of the enzyme’s activity, which can have therapeutic implications in conditions such as glaucoma and certain types of cancer.

Cellular Effects

The effects of 2-Amino-6-methoxybenzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, 2-Amino-6-methoxybenzenesulfonamide can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-Amino-6-methoxybenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of enzymes such as carbonic anhydrase, leading to a decrease in enzymatic activity . This inhibition is achieved through the formation of coordination bonds and hydrogen bonds, which stabilize the enzyme-inhibitor complex. Additionally, 2-Amino-6-methoxybenzenesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Amino-6-methoxybenzenesulfonamide over time in laboratory settings are critical for its efficacy. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents or prolonged light exposure . Long-term studies have shown that 2-Amino-6-methoxybenzenesulfonamide can maintain its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of 2-Amino-6-methoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-Amino-6-methoxybenzenesulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion from the body . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2-Amino-6-methoxybenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of 2-Amino-6-methoxybenzenesulfonamide are essential for its therapeutic action and potential side effects.

Subcellular Localization

The subcellular localization of 2-Amino-6-methoxybenzenesulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins to modulate cellular functions . The precise localization of 2-Amino-6-methoxybenzenesulfonamide is critical for its activity and effectiveness in biochemical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzenesulfonamide typically involves the chlorosulfonation of 2-methoxyaniline followed by the reaction with ammonia. The process can be summarized as follows:

Chlorosulfonation: 2-Methoxyaniline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination: The resulting sulfonyl chloride is then reacted with ammonia to yield 2-Amino-6-methoxybenzenesulfonamide.

Industrial Production Methods: In industrial settings, the production of 2-Amino-6-methoxybenzenesulfonamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the process .

化学反応の分析

Types of Reactions: 2-Amino-6-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

- 2-Amino-6-methoxybenzothiazole

- 2-Amino-6-methoxybenzoic acid

- 2-Amino-6-methoxybenzamide

Comparison: 2-Amino-6-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .

特性

IUPAC Name |

2-amino-6-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQFJDFKCFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463343 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393089-40-2 | |

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。